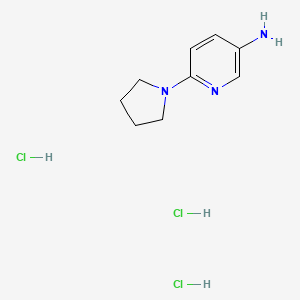

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

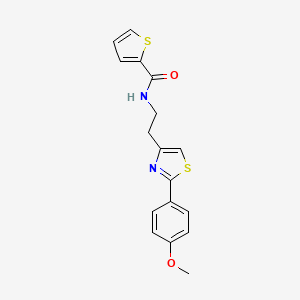

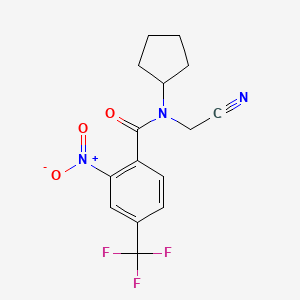

The compound “6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl” is a pyridine derivative with a pyrrolidine group attached to it. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyrrolidine is a cyclic amine, and its presence can significantly alter the chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring. The exact structure would depend on the positions of these rings relative to each other .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. Pyridine is a relatively unreactive compound, but it can undergo electrophilic substitution reactions. Pyrrolidine is a secondary amine and can therefore engage in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the pyridine and pyrrolidine rings, the presence of the amine group, and the overall size and shape of the molecule .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Synthesis

Luminescent Lanthanide Compounds for Biological Sensing : Derivatives of pyridine-based ligands have been utilized to create luminescent lanthanide compounds with potential applications in biological sensing. The focus has been on compounds exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility in coordination chemistry (Halcrow, 2005).

Advances in Complex Chemistry : Recent studies have advanced the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centres into biomedical sensors. These developments underscore the utility of pyridine-based ligands in creating functional soft materials, surface structures, and catalysts (Halcrow, 2014).

Fluorescent Probes and Drug Delivery

Fluorescent Probes for Cation Detection : Tridentate ligands based on pyridinyl-substituted compounds have been reported as effective fluorescent probes for detecting cations. These compounds show large Stokes shifts and high quantum yields, making them suitable for sensing applications, particularly in the detection of metals like Cu2+ at nanomolar concentrations (García et al., 2019).

Encapsulation in Water-Soluble Metalla-Cages for Drug Delivery : Pyridine and pyrrole derivatives have been encapsulated in water-soluble metalla-cages, demonstrating an innovative approach to drug delivery. This encapsulation enhances the cytotoxicity of compounds against cancer cells, showcasing the potential of these complexes in medicinal chemistry (Mattsson et al., 2010).

Catalysis and Material Science

Catalytic Properties and Water Oxidation : Ru complexes containing pyridine moieties have been developed for water oxidation, a critical reaction for energy conversion and storage. These complexes exhibit remarkable efficiency, with turnover numbers indicating their potential in catalytic applications (Zong & Thummel, 2005).

Electron Mobility in Polymer Semiconductors : A record high electron mobility has been achieved in polymer semiconductors using pyridine-based building blocks, underlining the importance of these compounds in developing advanced materials for electronics (Sun et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.3ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;;/h3-4,7H,1-2,5-6,10H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHUTTXGQVNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)

![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)